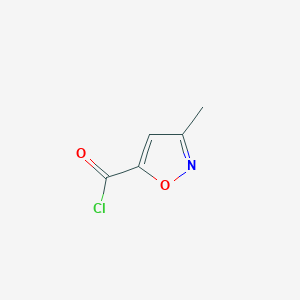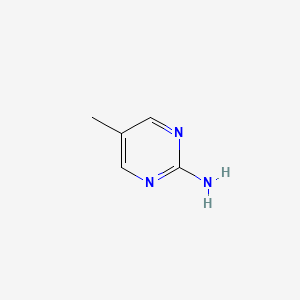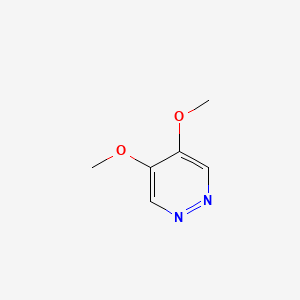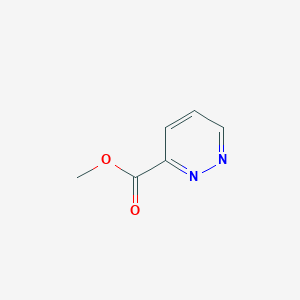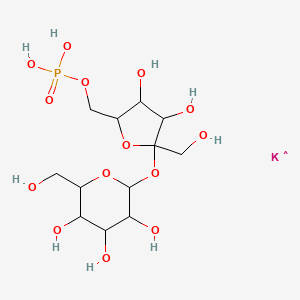
CID 16219958
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 16219958 is a small molecule identified as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH) and is used in laboratory experiments for the purpose of studying the biochemical and physiological effects of DHODH inhibition. This molecule has been found to be a potent inhibitor of DHODH and has been used in a variety of studies to understand the role of DHODH in cell metabolism and disease.
Wissenschaftliche Forschungsanwendungen
Methodological Challenges in Child and Adolescent Development Research : Hamaker, Mulder, and van IJzendoorn (2020) explored methodological challenges in studying child and adolescent development. They categorized scientific research into descriptive, predictive, and explanatory types, each requiring different research methods. This classification is critical for setting up and executing studies, especially those involving developmental research like the Consortium on Individual Development (CID) (Hamaker, Mulder, & van IJzendoorn, 2020).
Chemically Induced Dimerization (CID) in Biological Processes : Voss, Klewer, and Wu (2015) discussed the use of Chemically Induced Dimerization (CID) as a tool to study various biological processes. They highlighted recent progress in developing orthogonal and reversible CID systems, enhancing control over protein function with precision and resolution (Voss, Klewer, & Wu, 2015).
Scientific Software Frameworks and Grid Computing : Appelbe, Moresi, Quenette, and Simter (2007) discussed the development, use, and maintenance of scientific research applications, or codes. They compared existing scientific frameworks for grid-enabling applications and developing new applications, highlighting the need for efficient scientific software in research (Appelbe, Moresi, Quenette, & Simter, 2007).
CID - Computing with Infinite Data : Spreen (2017) introduced CID, a new international research project involving institutions worldwide. The project focused on computing with infinite objects, aiming to develop efficient and verified software in engineering applications, with an emphasis on exact real arithmetic (Spreen, 2017).
Data Sharing Practices in Scientific Research : Tenopir, Allard, Douglass, Aydinoğlu, Wu, Read, Manoff, and Frame (2011) explored current data sharing practices among scientists. They investigated barriers and enablers of data sharing, emphasizing the importance of data management in research and the need for improved long-term data preservation strategies (Tenopir et al., 2011).
Machine Learning for Intrusion Detection in IoT : Verma and Ranga (2019) examined the use of machine learning classification algorithms for securing IoT against DoS attacks. They assessed the performance of classifiers and discussed methodologies for selecting the best classifier for IoT security research applications (Verma & Ranga, 2019).
Analytical Tool for Visual Data Analysis in Research : Baart and Roos (2022) presented an analytical tool for analyzing participant-created visual data in research. They developed a step-by-step procedure for a systematic and transparent analysis of image-based research data, enhancing the trustworthiness of data interpretations (Baart & Roos, 2022).
Gaussian Process Emulation of Dynamic Computer Codes : Conti, Gosling, Oakley, and O'Hagan (2009) developed a novel iterative system for building statistical models of dynamic computer codes, demonstrated on a rainfall-runoff simulator. This method addresses the challenge of efficiently analyzing complex systems in scientific research (Conti, Gosling, Oakley, & O'Hagan, 2009).
Eigenschaften
InChI |
InChI=1S/C12H23O14P.K/c13-1-4-6(15)8(17)9(18)11(24-4)26-12(3-14)10(19)7(16)5(25-12)2-23-27(20,21)22;/h4-11,13-19H,1-3H2,(H2,20,21,22); |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSUELAEGXGVNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COP(=O)(O)O)O)O)CO)O)O)O)O.[K] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23KO14P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585267 |
Source


|
| Record name | PUBCHEM_16219958 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sucrose 6'-monophosphate dipotassium salt | |
CAS RN |
36064-19-4 |
Source


|
| Record name | PUBCHEM_16219958 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


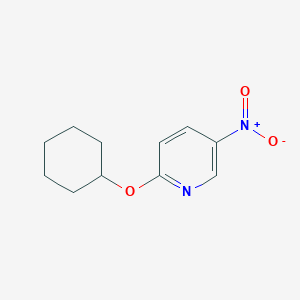
![6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1316495.png)

